Methyl 2-cyanoisonicotinate
Overview
Description
Aspirin, also known as acetylsalicylic acid, is a widely used nonsteroidal anti-inflammatory drug (NSAID). It is commonly used to reduce pain, fever, and inflammation. Aspirin also has antithrombotic properties, making it useful in preventing heart attacks, strokes, and blood clots in high-risk individuals . The compound was first synthesized in 1897 by scientists at Bayer, and it has since become one of the most frequently used drugs worldwide .
Preparation Methods
Aspirin is synthesized through the esterification of salicylic acid with acetic anhydride. The reaction is catalyzed by a strong acid, typically sulfuric acid or phosphoric acid . The general procedure involves mixing salicylic acid with acetic anhydride and a few drops of the acid catalyst, then heating the mixture to promote the reaction. The product, acetylsalicylic acid, is then purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of aspirin follows a similar process but on a larger scale. The reaction conditions are carefully controlled to maximize yield and purity. The crude product is often purified using techniques such as vacuum filtration and recrystallization .
Chemical Reactions Analysis
Aspirin undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, aspirin can hydrolyze to form salicylic acid and acetic acid.
Esterification: Aspirin can be synthesized through the esterification of salicylic acid with acetic anhydride.
Oxidation and Reduction: While aspirin itself is relatively stable, its precursor, salicylic acid, can undergo oxidation and reduction reactions.
Common Reagents and Conditions:
Hydrolysis: Water, acidic or basic catalysts.
Esterification: Acetic anhydride, sulfuric acid or phosphoric acid as catalysts.
Major Products:
Hydrolysis: Salicylic acid and acetic acid.
Esterification: Acetylsalicylic acid (aspirin) and acetic acid.
Scientific Research Applications
Aspirin has a wide range of scientific research applications:
Medicine: Aspirin is used to treat pain, fever, and inflammation. .
Chemistry: Aspirin is often used as a model compound in organic chemistry to study esterification and hydrolysis reactions
Industry: Aspirin is used in the pharmaceutical industry for the production of various medications.
Mechanism of Action
Aspirin exerts its effects by irreversibly inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes are involved in the synthesis of prostaglandins and thromboxanes, which mediate inflammation, pain, and platelet aggregation . By acetylating a serine residue in the active site of the COX enzymes, aspirin prevents the formation of these compounds, thereby reducing inflammation and preventing blood clot formation .
Comparison with Similar Compounds
Ibuprofen: Another NSAID used to treat pain and inflammation.
Naproxen: An NSAID with similar uses to aspirin and ibuprofen.
Acetaminophen: While not an NSAID, it is often used for pain relief and fever reduction.
Aspirin’s unique mechanism of action and its long history of use make it a valuable compound in both medicine and scientific research.
Properties
IUPAC Name |
methyl 2-cyanopyridine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c1-12-8(11)6-2-3-10-7(4-6)5-9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVHMLCJEKDDAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50478210 | |
Record name | Methyl 2-cyanoisonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50478210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94413-64-6 | |
Record name | Methyl 2-cyanoisonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50478210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-cyanopyridine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Methyl 2-cyanoisonicotinate in the synthesis of Topiroxostat?
A1: this compound serves as a crucial intermediate in the three-step synthesis of Topiroxostat []. It is first converted to 2-cyanoisoniazide through hydrazinolysis. Subsequently, 2-cyanoisoniazide undergoes condensation with 4-cyanopyridine to yield Topiroxostat [].
Q2: What are the advantages of using this compound in this particular synthesis route?
A2: The use of this compound, synthesized from Methylisonicotinic-N-oxide, contributes to the overall efficiency and simplicity of the Topiroxostat synthesis []. This route involves only three steps, making it relatively straightforward compared to potential alternative methods [].
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